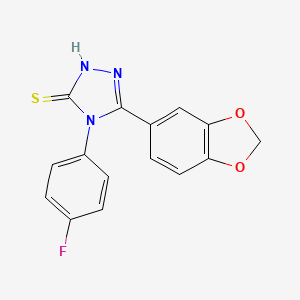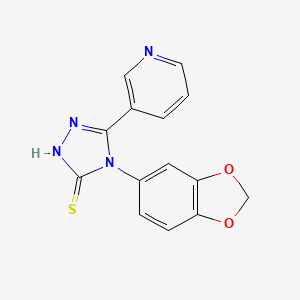![molecular formula C18H21N3O3 B11488026 6-(2-methoxyethyl)-1,3-dimethyl-5-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11488026.png)
6-(2-methoxyethyl)-1,3-dimethyl-5-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-メトキシエチル)-1,3-ジメチル-5-(2-メチルフェニル)-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオンは、ピロロピリミジン類に属する複雑な有機化合物です。この化合物は、様々な官能基で置換されたピロロ[3,4-d]ピリミジンコアを含むユニークな構造を特徴としています。
製造方法
合成経路と反応条件
6-(2-メトキシエチル)-1,3-ジメチル-5-(2-メチルフェニル)-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオンの合成は、通常、容易に入手可能な出発物質から開始し、複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
ピロロ[3,4-d]ピリミジンコアの形成: コア構造は、2-アミノピリミジンや適切なジケトンなどの適切な前駆体を含む環化反応によって合成できます。
置換基の導入: 2-メトキシエチル、1,3-ジメチル、2-メチルフェニル基を含む官能基は、様々な置換反応によって導入されます。これらの反応には、アルキル化のためのハロアルカンやアリール化のためのハロアリールなど、特定の試薬と条件が必要となる場合があります。
最終的な環化と精製: 最終ステップでは、目的の化合物を形成するための環化を行い、カラムクロマトグラフィーや再結晶などの手法を用いて精製します。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用されますが、より大規模で行われます。収率と純度を向上させるためには、温度、圧力、溶媒の選択などの反応条件の最適化が不可欠です。効率とスケーラビリティを高めるために、連続式反応器や自動合成プラットフォームが採用される場合があります。
化学反応解析
反応の種類
6-(2-メトキシエチル)-1,3-ジメチル-5-(2-メチルフェニル)-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化し、酸化された誘導体を生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行い、化合物の還元型を生成することができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。一般的な試薬には、ハロアルカン、ハロアリール、アミンやチオールなどの求核剤があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤(酸性または塩基性条件下)。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤(無水条件下)。
置換: ハロアルカン、ハロアリール、求核剤(アミン、チオール)、および適切な溶媒(例:ジクロロメタン、エタノール)。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化またはカルボキシル化された誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、様々な官能基を持つ様々な置換誘導体を生成する可能性があります。
科学研究への応用
化学: この化合物のユニークな構造により、より複雑な分子の合成のための貴重なビルディングブロックとなっています。これは、新しい材料、触媒、および様々な化学反応のためのリガンドの開発に使用できます。
生物学: この化合物は、様々な生物活性を持つ生物活性分子として可能性を示しています。これは、特に特定の酵素または受容体を標的にするための新薬の開発に使用できます。
医学: 研究では、この化合物が特定の疾患の治療に治療の可能性があることを示しています。特定の分子標的に相互作用する能力は、薬物開発の候補となっています。
産業: この化合物の特性は、特殊化学品、医薬品、農薬の製造など、産業用途に適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyethyl)-1,3-dimethyl-5-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone.
Introduction of Substituents: The functional groups, including the 2-methoxyethyl, 1,3-dimethyl, and 2-methylphenyl groups, are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as alkyl halides for alkylation and aryl halides for arylation.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(2-methoxyethyl)-1,3-dimethyl-5-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, nucleophiles (amines, thiols), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials, catalysts, and ligands for various chemical reactions.
Biology: The compound has shown potential as a bioactive molecule with various biological activities. It may be used in the development of new drugs, particularly for targeting specific enzymes or receptors.
Medicine: Research has indicated that the compound may have therapeutic potential for treating certain diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s properties make it suitable for use in industrial applications, such as in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
6-(2-メトキシエチル)-1,3-ジメチル-5-(2-メチルフェニル)-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、様々な生物学的経路に関与する酵素、受容体、またはその他のタンパク質が含まれる可能性があります。この化合物の効果は、これらの標的に結合することによって仲介され、その活性の調節につながります。これは、酵素活性の阻害、受容体の活性化、または細胞シグナル伝達経路の変更など、様々な生物学的結果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
6-(2-メトキシエチル)-1,3-ジメチル-5-フェニル-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオン: この化合物は構造的に類似していますが、フェニル環の2-メチル基がありません。
6-(2-メトキシエチル)-1,3-ジメチル-5-(4-メチルフェニル)-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオン: この化合物は、フェニル環のメチル基が異なる位置(オルトではなくパラ)にあります。
6-(2-メトキシエチル)-1,3-ジメチル-5-(2-クロロフェニル)-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオン: この化合物は、フェニル環のメチル基の代わりに塩素原子を持っています。
ユニークさ
6-(2-メトキシエチル)-1,3-ジメチル-5-(2-メチルフェニル)-1H-ピロロ[3,4-d]ピリミジン-2,4(3H,6H)-ジオンのユニークさは、その特定の置換パターンにあり、これは独特の化学的および生物学的特性を与えています。フェニル環の2-メチル基の存在と、2-メトキシエチル基と1,3-ジメチル基は、そのユニークな反応性と潜在的な用途に貢献しています。官能基のこの特定の配置は、分子標的への結合親和性を高める可能性があり、生物活性と選択性の向上につながります。
類似化合物との比較
Similar Compounds
6-(2-methoxyethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione: This compound is similar in structure but lacks the 2-methyl group on the phenyl ring.
6-(2-methoxyethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione: This compound has the methyl group on the phenyl ring in a different position (para instead of ortho).
6-(2-methoxyethyl)-1,3-dimethyl-5-(2-chlorophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione: This compound has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The uniqueness of 6-(2-methoxyethyl)-1,3-dimethyl-5-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group on the phenyl ring, along with the 2-methoxyethyl and 1,3-dimethyl groups, contributes to its unique reactivity and potential applications. This specific arrangement of functional groups may enhance its binding affinity to molecular targets, leading to improved biological activity and selectivity.
特性
分子式 |
C18H21N3O3 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
6-(2-methoxyethyl)-1,3-dimethyl-5-(2-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21N3O3/c1-12-7-5-6-8-13(12)16-15-14(11-21(16)9-10-24-4)19(2)18(23)20(3)17(15)22/h5-8,11H,9-10H2,1-4H3 |
InChIキー |
PXJGSMGDEGFXBA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=C3C(=CN2CCOC)N(C(=O)N(C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B11487957.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclopentanecarboxamide](/img/structure/B11487965.png)
![13-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11487975.png)
![(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11487989.png)
![3,3-diphenyl-N-[4-(2-thienylcarbonyl)phenyl]propanamide](/img/structure/B11487991.png)
![6-methyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B11487997.png)
![[Hydroxy(pyridin-3-yl)methyl]phosphinate](/img/structure/B11488000.png)
![N-{2-[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11488012.png)

![1-(4-fluorobenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11488018.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11488020.png)
![4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-propyl-2-furonitrile](/img/structure/B11488030.png)
![7-[4-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11488036.png)
